5-Ethynyl-1H-imidazole-4-carboxamide
Overview
Description
5-Ethynyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and an ethynyl group attached to the carbon at position 5. The carboxamide group is located at position 4 of the imidazole ring. These functional groups contribute to the compound’s reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethynyl-substituted nitriles with formamide derivatives. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the substituents introduced.
Scientific Research Applications
5-Ethynyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viral RNA by interfering with the function of viral polymerases. The compound can also activate AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): AICAR is an analog of adenosine monophosphate (AMP) and is known for its ability to activate AMPK.
5-Ethynyl-1-methyl-1H-imidazole: This compound shares the ethynyl and imidazole moieties but differs in the substitution pattern.
Uniqueness
5-Ethynyl-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ethynyl group allows for versatile chemical modifications, while the carboxamide group enhances its potential as a pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
5-ethynyl-1H-imidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-2-4-5(6(7)10)9-3-8-4/h1,3H,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEPZBCRFBNYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CN1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565007 | |
Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126004-16-8 | |
Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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